Etamocycline

Description

Contextualization of Tetracycline (B611298) Antibiotics and Their Significance

Tetracycline antibiotics are a class of broad-spectrum antimicrobial agents that were first discovered in the 1940s. Current time information in El Kelâa des Sraghna, MA.clinicaltrials.gov Their introduction marked a significant advancement in the treatment of a wide array of bacterial infections caused by both Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae, mycoplasmas, and rickettsiae. nih.gov The parent compound, tetracycline, and its early analogues, such as chlortetracycline and oxytetracycline (B609801), are characterized by a linear, fused tetracyclic nucleus. Current time information in El Kelâa des Sraghna, MA.

The primary mechanism of action of tetracyclines is the inhibition of bacterial protein synthesis. They bind reversibly to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. Current time information in El Kelâa des Sraghna, MA.google.com This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth. nih.gov This bacteriostatic action makes them effective against actively multiplying microorganisms. Current time information in El Kelâa des Sraghna, MA.

The significance of tetracyclines in antimicrobial therapy is underscored by their broad spectrum of activity and their oral availability, which has made them a versatile and widely used class of antibiotics for decades. However, their extensive use has also led to the emergence and spread of bacterial resistance, a factor that has diminished their clinical utility over time. Current time information in El Kelâa des Sraghna, MA.ccplatform.net The primary mechanisms of resistance include tetracycline efflux pumps that actively remove the drug from the bacterial cell, ribosomal protection proteins that prevent tetracycline from binding to its target, and, less commonly, enzymatic inactivation of the antibiotic. ccplatform.netmedkoo.com

Overview of Novel Tetracycline Derivatives and Their Research Imperatives

The rise of tetracycline resistance has been a major impetus for the development of novel tetracycline derivatives. The research imperative is to create new agents that can overcome existing resistance mechanisms and possess improved pharmacological properties. This has led to the development of second- and third-generation tetracyclines, which are semi-synthetic or fully synthetic analogues designed to have enhanced potency and a broader spectrum of activity, particularly against resistant pathogens. clinicaltrials.gov

Third-generation tetracyclines, such as tigecycline (B611373), omadacycline, and eravacycline, represent significant advancements in this class. These newer agents have been structurally modified to evade the common resistance mechanisms that affect the older tetracyclines. For example, the addition of a glycylamido moiety at the C-9 position of the tetracycline scaffold, as seen in tigecycline, results in a compound that is not recognized by many efflux pumps and binds to the ribosome with higher affinity, even in the presence of ribosomal protection proteins. Current time information in El Kelâa des Sraghna, MA. Similarly, aminomethylcyclines like omadacycline exhibit potent activity against bacteria expressing tetracycline-specific resistance.

The development of these novel derivatives is driven by the urgent need for effective treatments against multidrug-resistant (MDR) organisms. The ability of third-generation tetracyclines to maintain activity against pathogens resistant to first- and second-generation tetracyclines highlights the enduring potential of the tetracycline scaffold in antimicrobial drug discovery.

Historical and Chemical Positioning of Etamocycline within the Tetracycline Class

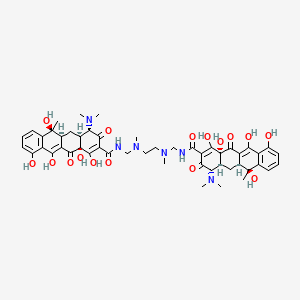

This compound is a tetracycline derivative with the chemical formula C50H60N6O16 and a CAS number of 15590-00-8. Its IUPAC name is (4S,4aS,4'S,4a'S,5aS,5a'S,6S,6'S,12aS,12a'S)-N,N'-((ethane-1,2-diylbis(methylazanediyl))bis(methylene))bis(4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide). The structure suggests that this compound is a dimeric molecule formed by linking two tetracycline units. This chemical structure places it within the family of semi-synthetic tetracyclines, where the core tetracycline scaffold has been chemically modified.

Historical references to this compound are sparse and primarily consist of French-language publications from the late 1960s. These early reports suggest its emergence during a period of active research into modifying the basic tetracycline structure to improve its therapeutic properties. However, unlike its contemporaries that went on to see widespread clinical use, this compound has not been the subject of extensive, publicly available scientific investigation in subsequent decades.

Research Scope and Objectives Pertaining to this compound Investigation

The specific research scope and objectives for the initial investigation of this compound are not well-documented in contemporary scientific literature. Based on the context of antibiotic research during the era of its development, it can be inferred that the primary objectives likely included:

Overcoming Emergent Resistance: A key goal would have been to develop a tetracycline analogue with activity against bacterial strains that had begun to show resistance to the first-generation tetracyclines.

Improving Pharmacokinetic Properties: Researchers may have aimed to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of the antibiotic, potentially leading to improved efficacy and patient compliance.

Broadening the Antimicrobial Spectrum: The investigation may have sought to expand the range of susceptible pathogens beyond that of existing tetracyclines.

Due to the limited available data, a comprehensive understanding of the specific research findings and the ultimate outcomes of the investigations into this compound remains elusive.

Interactive Data Table: Generations of Tetracycline Antibiotics

| Generation | Representative Compounds | Key Characteristics |

| First | Tetracycline, Chlortetracycline, Oxytetracycline | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. Susceptible to common resistance mechanisms. |

| Second | Doxycycline (B596269), Minocycline (B592863) | Improved pharmacokinetic properties, increased lipophilicity leading to better tissue penetration. Retain susceptibility to some resistance mechanisms. |

| Third | Tigecycline, Omadacycline, Eravacycline | Designed to overcome common resistance mechanisms (efflux and ribosomal protection). Broader spectrum of activity, including against many multidrug-resistant bacteria. |

| Unclassified | This compound | Limited data available. A semi-synthetic derivative from the 1960s. |

Properties

CAS No. |

15590-00-8 |

|---|---|

Molecular Formula |

C50H60N6O16 |

Molecular Weight |

1001.0 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-N-[[2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl-methylamino]ethyl-methylamino]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C50H60N6O16/c1-47(69)21-11-9-13-27(57)29(21)37(59)31-23(47)17-25-35(53(3)4)39(61)33(43(65)49(25,71)41(31)63)45(67)51-19-55(7)15-16-56(8)20-52-46(68)34-40(62)36(54(5)6)26-18-24-32(42(64)50(26,72)44(34)66)38(60)30-22(48(24,2)70)12-10-14-28(30)58/h9-14,23-26,35-36,57-60,65-66,69-72H,15-20H2,1-8H3,(H,51,67)(H,52,68)/t23-,24-,25-,26-,35-,36-,47+,48+,49-,50-/m0/s1 |

InChI Key |

AETAHUARDZYWMT-ULRSWZSCSA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C([C@@]6([C@@H](C[C@H]7C(=C(C8=C([C@@]7(C)O)C=CC=C8O)O)C6=O)[C@@H](C5=O)N(C)C)O)O)N(C)C)O |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(C)CCN(C)CNC(=O)C5=C(C6(C(CC7C(=C(C8=C(C7(C)O)C=CC=C8O)O)C6=O)C(C5=O)N(C)C)O)O)N(C)C)O |

Origin of Product |

United States |

Discovery, Preclinical Development, and Chemical Genesis of Etamocycline

Origins and Early Stages of Etamocycline Development

The development of tetracycline (B611298) antibiotics, in general, originated from a systematic screening of soil specimens to identify microorganisms capable of producing bactericidal and/or bacteriostatic compositions. The initial tetracycline compound, chlortetracycline, was introduced in 1948, followed by oxytetracycline (B609801) two years later. The structural similarities between these compounds, once elucidated, provided the basis for the production of tetracycline in 1952. google.com this compound is listed among various tetracycline compounds, including tetracycline, chlortetracycline, oxytetracycline, minocycline (B592863), and tigecycline (B611373), indicating its place within this class of antibiotics. wikimedia.org Preclinical development encompasses the activities undertaken in drug discovery to prepare a drug for human clinical trials, involving in vitro and in vivo testing to assess efficacy and potential side effects. oncodesign-services.com

Foundational Research in this compound's Initial Characterization

Initial characterization of a chemical compound like this compound involves determining its chemical and physical properties. This compound has a molecular formula of C50H60N6O16 and a molecular weight of approximately 1001.0 g/mol . nih.gov Its chemical structure includes a complex tetracyclic core with various functional groups, including dimethylamino, hydroxyl, and carbonyl moieties, as well as amide linkages connecting two modified tetracycline-like structures via a linker. nih.govuni.lu Techniques such as X-ray powder diffraction can be used to characterize the crystalline forms of compounds like this compound. google.com Computational methods are increasingly used in drug discovery to predict properties and potential mechanisms of action, although experimental validation remains crucial. nih.gov

Evolution of this compound within the Broader Tetracycline Innovation Landscape

This compound represents an evolution within the tetracycline class, which has seen the development of numerous derivatives and analogues since the introduction of the initial compounds. wikimedia.orggoogle.com This evolution is driven by the need to overcome limitations of earlier tetracyclines, such as resistance mechanisms and pharmacokinetic properties. The chemical modifications in newer tetracyclines, including potentially this compound, aim to improve their spectrum of activity, potency against resistant strains, and pharmacological profiles. The landscape of tetracycline innovation has expanded to include compounds like minocycline, doxycycline (B596269), and tigecycline, each with distinct properties and uses. wikimedia.orggoogle.com The ongoing research into tetracycline derivatives highlights the continued relevance of this structural scaffold in the development of new antimicrobial agents.

Strategic Imperatives for the Development of New Antimicrobial Scaffolds

The development of new antimicrobial scaffolds, such as this compound and other novel compounds, is a strategic imperative driven by the significant global health threat posed by rising antimicrobial resistance. nih.gov The diminishing efficacy of existing antibiotics and the lack of novel agents entering the market necessitate the discovery and development of antibacterials with new chemical structures, novel molecular targets, and unique mechanisms of action. nih.gov Strategies for developing new antimicrobial scaffolds include computational approaches, the exploration of natural products, and the modification of existing successful classes like tetracyclines. nih.govnih.gov The goal is to identify compounds with improved potency, selectivity, and the ability to overcome established resistance mechanisms. nih.gov Preclinical development plays a critical role in evaluating the potential of these new scaffolds before they can be advanced to clinical trials. oncodesign-services.com

Advanced Synthetic Methodologies and Chemical Derivatization of Etamocycline

Retrosynthetic Analysis and Key Precursors for Etamocycline Synthesis

Retrosynthetic analysis of this compound would typically involve disconnecting the linker molecule from the two tetracycline (B611298) units. This suggests that key precursors would include appropriately functionalized tetracycline derivatives and a suitable ethylenediamine (B42938) linker. The tetracycline precursors would need to be activated for coupling, potentially through the carboxylic acid group at position 2 of the tetracycline scaffold, which forms an amide bond with the ethylenediamine linker in this compound. nih.gov

General approaches to functionalizing the tetracycline core, particularly at positions like 7, 9, or 13, have been explored using transition metal-catalyzed reactions. epo.orgepo.org These methods often utilize reactive tetracycline-based precursor compounds such as arenediazonium salts, iodo derivatives, or compounds with double bonds reactive with boronic acid derivatives. epo.orgepo.orggoogle.com While these methods are described for generating various substituted tetracyclines, the specific precursors and retrosynthetic steps for this compound itself, beyond the general concept of coupling two tetracycline units via an ethylenediamine bridge, are not extensively detailed in the provided search results. However, the mention of this compound as a hybridization of tetracycline through an ethylenediamine bridge supports this retrosynthetic approach. dokumen.pub

Optimized Synthetic Routes for this compound and Its Analogues

Optimized synthetic routes for complex molecules aim for high yields, purity, and efficiency, especially for potential large-scale production. For this compound, such routes would involve the controlled coupling of the tetracycline precursors and the ethylenediamine linker. The formation of the amide bonds requires appropriate coupling reagents and conditions to minimize side reactions and epimerization at chiral centers.

Stereoselective Synthesis Approaches

The tetracycline core contains multiple chiral centers. epo.org this compound, being a dimer of tetracycline, possesses an even greater number of stereocenters. The stereochemistry of the tetracycline units in this compound is defined as (4S,4aS,5aS,6S,12aR) and (4S,4aS,5aS,6S,12aR) for each tetracycline moiety. nih.gov Achieving and maintaining the correct stereochemistry during synthesis is crucial for the biological activity and properties of the final compound. Stereoselective synthesis approaches, such as using chiral reagents, catalysts, or controlling reaction conditions to favor the formation of specific stereoisomers, would be essential in an optimized route for this compound. While the provided information discusses stereoselective synthesis in the context of other molecules researchgate.netyoutube.com, specific details on stereoselective approaches for the synthesis of this compound were not found.

Large-Scale Chemical Process Development and Optimization

Developing a synthetic route for large-scale production involves optimizing reaction conditions, minimizing steps, using cost-effective reagents, and ensuring reproducibility. youtube.com Challenges in scaling up the synthesis of complex molecules like tetracycline derivatives can include achieving efficient mixing, heat transfer, and isolation of intermediates and the final product. google.com The traditional methods for functionalizing tetracyclines, such as carbonylation using organotin reagents, have been noted to have drawbacks on a process scale, leading to the exploration of alternative methodologies like those involving palladium catalysts and silicon-based reducing agents. google.comgoogle.com While these advancements are discussed for substituted tetracyclines, their specific application and optimization for the large-scale synthesis of this compound are not detailed.

Development of this compound Derivatives and Conjugates for Enhanced Properties

The development of derivatives and conjugates of existing drugs is a common strategy to improve their properties, such as solubility, stability, efficacy, or targeting. Given that this compound is a tetracycline derivative, it is plausible that further modifications could be explored to create novel compounds with enhanced characteristics. The general approaches for preparing substituted tetracycline compounds, including those at positions 7, 9, and 13, using transition metal-catalyzed coupling reactions, provide a basis for synthesizing this compound analogues. epo.orgepo.orggoogleapis.comgoogle.comgoogle.comgoogleapis.com These methods allow for the introduction of various functional groups. google.com Additionally, the concept of forming conjugates, such as those involving boronic acid derivatives, has been mentioned in the context of tetracycline precursors. epo.orgepo.orggoogleapis.com While the provided information discusses the synthesis of various substituted tetracyclines and the potential for creating derivatives, specific details on the development and synthesis of this compound derivatives or conjugates were not found.

Structural Modifications and Scaffold Diversity

Structural modifications of tetracycline compounds aim to generate chemical diversity and potentially improve their biological activity or pharmacokinetic properties. The basic tetracycline structure consists of a four-ring system. epo.orgepo.orggoogle.comgoogle.comgoogleapis.com this compound, as a tetracycline derivative, shares this fundamental scaffold. ncats.ionih.govuni.lu

Chemical derivatization can occur at various positions on the tetracycline ring structure, including positions 7, 9, and 13 on the D-ring, as well as the 5-position hydroxyl group or the 2-position amido group. epo.orgepo.org These modifications can involve the introduction of diverse substituent groups such as alkyl, alkenyl, alkynyl, cycloalkyl, aryl, and various carbonyl, amino, and hydroxyl derivatives. epo.orgepo.org

Advanced synthetic methodologies, including transition metal-catalyzed reactions, have been explored for regioselective functionalization of the tetracycline D-ring, particularly at positions C7 and C9. epo.orgepo.orggoogle.com Palladium coupling reactions, for instance, have made a significant impact on practical tetracycline derivatization at these sites. google.com Methods for synthesizing substituted tetracyclines, including those with carboxaldehyde groups at positions C7 and C9, which serve as intermediates for further derivatization, have been developed using palladium catalysts, phosphine (B1218219) ligands, silanes, and bases. google.com

The generation of structural diversity based on the tetracycline scaffold allows for the exploration of compounds with potentially altered biological profiles. nih.gov

Targeted Chemical Linkages and Prodrug Strategies (Preclinical Focus)

Targeted chemical linkages and prodrug strategies are approaches used in medicinal chemistry to improve the properties of drug molecules without altering the pharmacological activity of the parent drug itself. ijnrd.orgnih.govmdpi.comnih.gov While specific preclinical research findings on targeted chemical linkages or prodrug strategies specifically for this compound were not extensively detailed in the search results, the general principles applied to tetracycline class antibiotics and other drugs are relevant.

Prodrugs are typically inactive or less active compounds that undergo in vivo biotransformation to release the active drug. ijnrd.orgnih.govbocsci.com This strategy can be employed to address issues such as poor solubility, inadequate pharmacokinetics, and the need for tissue-specific targeting. ijnrd.orgnih.govnih.govbocsci.com Preclinical development of prodrugs involves evaluating their stability, conversion to the active form, and efficacy in relevant models. ijnrd.orgbocsci.com

Chemical linkages in prodrug design often involve conjugating the active drug to a promoiety that can be cleaved under specific biological conditions, such as by enzymes present in target tissues. ijnrd.orgbocsci.com Common linkages include ester bonds, which are amenable to hydrolysis in vivo. nih.gov The design of prodrugs requires careful consideration of chemical and enzymatic stability to ensure the active drug is released at the appropriate site and time. bocsci.com

While the search results mention this compound in the context of various tetracycline compounds that could potentially be subject to such modifications epo.orgepo.orggoogle.comgoogle.comgoogleapis.comgoogle.com, detailed preclinical studies specifically describing targeted chemical linkages or prodrug strategies for this compound were not prominently found. However, the broader research in tetracycline modification and prodrug design indicates the potential for applying these strategies to this compound to optimize its therapeutic potential.

Molecular and Cellular Mechanisms of Action of Etamocycline

Identification of Primary Biological Targets for Etamocycline

The principal biological target for this compound, like all tetracyclines, is the bacterial ribosome, the cellular machinery responsible for protein synthesis.

This compound exerts its bacteriostatic effect by inhibiting the process of translation. This is achieved through its binding to the 30S ribosomal subunit of bacteria. nih.govnih.gov By binding to this subunit, this compound effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.gov This obstruction prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. The binding is generally reversible in nature. nih.gov

Elucidation of Downstream Molecular and Cellular Effects

The inhibition of protein synthesis by this compound leads to a cascade of downstream effects on bacterial cells.

| Bacterial Process | Effect of Tetracycline-Class Antibiotics |

| Protein Synthesis | Direct and potent inhibition |

| Cell Growth | Bacteriostatic (inhibition of growth) |

| Metabolic Enzyme Production | Halted due to translational arrest |

| Cell Division | Inhibited as necessary proteins are not synthesized |

Specific in vitro studies on the effect of this compound on the inhibition of virulence factors and pathogen attenuation are not extensively documented. However, it is a known phenomenon that antibiotics which inhibit protein synthesis, such as those in the tetracycline (B611298) class, can reduce the production of virulence factors at sub-inhibitory concentrations. nih.gov These virulence factors can include toxins, adhesins, and enzymes that contribute to the pathogenicity of bacteria. By halting the synthesis of these proteins, tetracyclines can attenuate the ability of pathogens to cause disease in a host. For example, ribosomally active antibiotics have been shown to decrease the production of virulence factors in Staphylococcus aureus. nih.gov

| Virulence Factor Type | Potential Impact of Protein Synthesis Inhibition |

| Exotoxins | Decreased production |

| Adhesins | Reduced expression on the bacterial surface |

| Secreted Enzymes (e.g., proteases, hyaluronidases) | Inhibition of synthesis |

| Biofilm Formation | Potential inhibition due to effects on matrix protein production |

Comparative Analysis of this compound's Mechanism with Other Tetracyclines

The fundamental mechanism of action of this compound is consistent with other members of the tetracycline family, such as tetracycline, doxycycline (B596269), and minocycline (B592863). They all target the 30S ribosomal subunit to inhibit protein synthesis. google.com The primary differences between these antibiotics typically lie in their pharmacokinetic properties and their efficacy against bacteria that have developed resistance mechanisms.

Resistance to tetracyclines can occur through several mechanisms, including efflux pumps that actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins that can dislodge the antibiotic from its binding site. The structural modifications seen in different tetracycline derivatives can influence their susceptibility to these resistance mechanisms. For instance, some newer generation tetracyclines are designed to evade these common resistance pathways.

Given that this compound is a larger molecule, being a dimer of tetracycline, it is conceivable that its interaction with the ribosome and its susceptibility to resistance mechanisms might differ from its monomeric counterparts. However, without specific comparative studies, this remains a point of scientific conjecture.

| Compound | Core Mechanism | Key Structural Feature |

| Tetracycline | Inhibition of protein synthesis via 30S ribosomal subunit binding | Basic four-ring naphthacene (B114907) carboxamide structure |

| Doxycycline | Inhibition of protein synthesis via 30S ribosomal subunit binding | A hydroxyl group at C-6 is absent |

| Minocycline | Inhibition of protein synthesis via 30S ribosomal subunit binding | A dimethylamino group at C-7 |

| This compound | Inhibition of protein synthesis via 30S ribosomal subunit binding | Two tetracycline molecules linked by an ethylenediamine (B42938) bridge nih.gov |

Advanced Methodologies for Target Identification and Validation

The discovery and development of novel antibiotics are critical for combating the rise of multidrug-resistant pathogens. A pivotal step in this process is the identification and validation of the specific molecular targets within the bacteria that a new antibiotic compound interacts with. For a novel tetracycline derivative, hypothetically named this compound, a suite of advanced scientific methodologies would be employed to elucidate its precise mechanism of action. These techniques are designed to pinpoint the cellular machinery disrupted by the compound and to confirm that this target is essential for the bacterium's survival, making it a viable candidate for therapeutic intervention.

The process of target identification for a new antibiotic like this compound involves a multi-pronged approach, leveraging genetic, proteomic, and computational strategies. These methods help to generate and test hypotheses about how the compound exerts its antibacterial effects.

Genetic Approaches are foundational in linking a compound's activity to a specific gene or pathway. These techniques manipulate the bacterium's genetic makeup to identify which genes, when altered, affect the organism's susceptibility to the antibiotic.

Whole-Genome Sequencing of Resistant Mutants: A common starting point is to generate spontaneous resistant mutants by exposing a large population of bacteria to the antibiotic. The genomes of the resistant strains are then sequenced to identify mutations that are not present in the sensitive parent strain. These mutations often occur in the gene encoding the drug's target or in genes that regulate the target's expression or accessibility.

Transposon Mutagenesis and Next-Generation Sequencing (Tn-Seq): This powerful technique involves creating a library of mutants where a transposon—a mobile genetic element—has been randomly inserted throughout the genome. nih.gov This library is then grown in the presence and absence of the antibiotic. By using next-generation sequencing to count the frequency of each transposon insertion site in the treated versus untreated populations, researchers can identify genes that, when disrupted, either increase or decrease sensitivity to the compound. nih.gov For instance, a gene whose disruption leads to increased sensitivity might be part of the target's biological pathway.

CRISPR Interference (CRISPRi): This technology allows for the programmable repression of specific genes. By systematically silencing each gene in the bacterial genome and then exposing the cells to the antibiotic, researchers can identify genes whose downregulation results in hypersensitivity to the compound. asm.org This provides strong evidence that the silenced gene is either the direct target or is part of a critical pathway affected by the antibiotic. asm.org

Chemical Proteomics utilizes chemical probes to directly identify the protein targets of a bioactive compound from the complex mixture of proteins within a cell. acs.org

Activity-Based Protein Profiling (ABPP): This method uses activity-based probes (ABPs) that are designed to covalently bind to the active sites of specific enzyme families. nih.gov If this compound were to inhibit a particular enzyme, it would compete with the ABP for binding to the active site. This competition can be measured by various analytical techniques, such as fluorescence scanning or mass spectrometry, to identify the target enzyme class. youtube.com

Affinity-Based Probes: These probes are created by chemically modifying the antibiotic itself with a reactive group and a reporter tag (like biotin). researchgate.net The modified antibiotic, or probe, is introduced to the bacterial lysate or intact cells, where it binds to its target protein(s). researchgate.net The probe-target complex can then be isolated and the protein identified using mass spectrometry. nih.gov This approach is particularly useful for identifying targets that are not enzymes or for which specific activity-based probes are not available. researchgate.net

Computational Methods play an increasingly important role in predicting potential antibiotic targets and understanding drug-target interactions at a molecular level.

Molecular Docking: If the three-dimensional structures of potential target proteins are known, computational docking simulations can be used to predict how this compound might bind to these proteins. nih.gov These simulations can provide insights into the binding affinity and the specific amino acid residues involved in the interaction.

Big Data Algorithms: Advanced algorithms can search through massive databases of microbial genomes and mass spectrometry data to identify novel variants of known antibiotics and their potential targets. drugtargetreview.comcmu.edu For a new compound like this compound, these computational tools could help to quickly narrow down the list of potential targets based on its chemical structure and similarities to other known antibiotics. drugtargetreview.comcmu.edu

The validation of a potential target is a critical subsequent step. It involves confirming that inhibiting the identified target is indeed responsible for the antibiotic's bactericidal or bacteriostatic effects and that the target is essential for the bacterium's growth, particularly during an infection. acs.orgnih.gov Genetic techniques, such as creating conditional knockout mutants where the expression of the target gene can be turned off, are often employed for this purpose. asm.org If turning off the gene's expression mimics the effect of the antibiotic, it provides strong validation of the target.

The following interactive data tables illustrate the types of research findings that these advanced methodologies might generate in the process of identifying and validating the target of a hypothetical antibiotic like this compound.

Table 1: Illustrative Results from Whole-Genome Sequencing of this compound-Resistant Mutants

| Mutant Isolate | Gene with Mutation | Protein Function | Type of Mutation | Predicted Effect on Protein |

| R1 | rpsC | 30S ribosomal protein S3 | Missense | Altered binding site |

| R2 | rpsH | 30S ribosomal protein S8 | Missense | Altered binding site |

| R3 | acrB | Multidrug efflux pump | Frameshift | Inactivation of efflux pump |

| R4 | rpsC | 30S ribosomal protein S3 | Deletion | Altered binding site |

Table 2: Hypothetical Data from a CRISPRi Screen for this compound Hypersensitivity

| Gene Targeted by CRISPRi | Protein Product | Cellular Process | Fold-Change in Sensitivity | Target Hypothesis |

| rpsL | 30S ribosomal protein S12 | Protein Synthesis | 16-fold increase | Direct Target |

| fusA | Elongation factor G | Protein Synthesis | 8-fold increase | Related Pathway |

| tufA | Elongation factor Tu | Protein Synthesis | 8-fold increase | Related Pathway |

| rpoB | RNA polymerase subunit beta | RNA Synthesis | No significant change | Unlikely Target |

Table 3: Example Data from an Affinity-Based Probe Pulldown Assay for this compound

| Protein Identified by Mass Spectrometry | Protein Function | Cellular Location | Specificity of Binding | Confidence Score |

| 30S ribosomal protein S3 | Ribosome structure | Cytoplasm | High | 99% |

| 30S ribosomal protein S8 | Ribosome structure | Cytoplasm | High | 98% |

| OmpF | Porin | Outer Membrane | Low | 45% |

| AcrB | Efflux pump | Inner Membrane | Low | 40% |

Preclinical Antimicrobial Spectrum and Efficacy of Etamocycline

In Vitro Antimicrobial Activity Profiling

No publicly accessible studies were identified that reported on the in vitro activity of Etamocycline.

In Vivo Efficacy Studies in Animal Models of Infection

No published preclinical studies describing the in vivo efficacy of this compound in any animal models of infection could be retrieved from the searched databases. googleapis.comepo.org

Pharmacological Efficacy in Murine Infection Models

There is a significant lack of published research detailing the pharmacological efficacy of this compound in murine infection models. Standard preclinical development for antibiotics typically involves testing in models such as mouse peritonitis or thigh infection models to establish efficacy against specific pathogens. ashp.org These studies are crucial for determining the potential therapeutic utility of a new compound. However, no such data for this compound could be located in the public domain.

Efficacy in Other Relevant Preclinical Species

Similarly, information regarding the efficacy of this compound in other relevant preclinical species, such as rats or rabbits, is not available in published literature. cureraredisease.org The use of various animal models helps to understand the pharmacokinetic and pharmacodynamic properties of a drug in different biological systems before human trials. cureraredisease.org The absence of this data for this compound indicates a gap in the publicly accessible information regarding its preclinical development.

Dose-Response Relationships and Therapeutic Indices in Animal Studies

The determination of dose-response relationships and therapeutic indices are fundamental components of preclinical safety and efficacy evaluation. pharmacologycanada.orgnih.gov Dose-response studies establish the dose range at which a drug is effective, while the therapeutic index—a ratio of the toxic dose to the effective dose—provides a measure of the drug's safety margin. pharmacologycanada.orgnih.gov No studies detailing the dose-response curves, median effective dose (ED50), or therapeutic index of this compound in any animal model have been identified in the public record.

Comparative Efficacy Studies with Existing Antimicrobial Agents (Preclinical)

Direct preclinical comparative efficacy studies between this compound and other existing antimicrobial agents, such as doxycycline (B596269) or other tetracyclines, are not described in the available literature. Such studies are essential to position a new antibiotic within the existing therapeutic landscape and to identify its potential advantages or disadvantages. While comparative studies for other tetracyclines like doxycycline and minocycline (B592863) exist, this compound is not included in these comparisons. ashp.orgnih.gov

Mechanisms of Antimicrobial Resistance to Etamocycline

Characterization of Efflux Pump-Mediated Resistance Mechanisms

One of the most prevalent forms of resistance is the active extrusion of Etamocycline from the bacterial cell via efflux pumps. reactgroup.orgscielo.br These membrane-associated proteins function to transport a wide variety of substrates, including antibiotics, out of the cell, thereby lowering the intracellular drug concentration to sub-inhibitory levels. reactgroup.org For tetracyclines, the most common specific efflux pumps belong to the Major Facilitator Superfamily (MFS). scielo.brnih.gov

A number of specific efflux pumps are responsible for tetracycline (B611298) resistance. These are encoded by various tet genes, with Tet(A) and Tet(B) being among the most frequently encountered in clinical isolates of Gram-negative bacteria like Acinetobacter baumannii. scielo.br While both confer resistance to tetracycline, they have different substrate specificities. scielo.br The Tet(K) pump is notable for its presence in both Gram-positive and some Gram-negative bacteria. mcmaster.ca In Gram-negative bacteria, broader-spectrum efflux systems of the Resistance-Nodulation-Cell Division (RND) family, such as AcrAB-TolC in Escherichia coli, also contribute significantly to resistance against tetracyclines and other antimicrobials. mdpi.comfrontiersin.org

| Efflux Pump | Gene | Family | Primary Bacterial Hosts | Substrate Specificity Notes |

|---|---|---|---|---|

| Tet(A) | tet(A) | MFS | Gram-negative (e.g., Acinetobacter baumannii, E. coli) | Confers resistance to tetracycline but not minocycline (B592863). scielo.br |

| Tet(B) | tet(B) | MFS | Gram-negative (e.g., Acinetobacter baumannii) | Confers resistance to tetracycline and minocycline. scielo.br |

| Tet(K) | tet(K) | MFS | Gram-positive (e.g., Staphylococcus aureus), some Gram-negative | Found in a wide range of species. mcmaster.ca |

| Tet(L) | tet(L) | MFS | Gram-positive | A well-characterized Group 2 tetracycline efflux protein. ebi.ac.uk |

| AcrAB-TolC | acrAB, tolC | RND | Gram-negative (e.g., E. coli, Salmonella) | A multi-drug efflux pump; overexpression contributes to tetracycline resistance. mdpi.comfrontiersin.org |

The expression of tetracycline-specific efflux pumps is tightly controlled, often by a dedicated transcriptional regulator. ebi.ac.ukmdpi.com The most common system involves a repressor protein from the TetR family. ebi.ac.uk In the absence of an inducer, the TetR protein binds to an operator sequence in the DNA, physically blocking the transcription of the associated tet efflux gene. When this compound enters the cell, it binds to the TetR repressor, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the synthesis of the efflux pump, which then expels the antibiotic from the cell. ebi.ac.ukmdpi.com

Beyond specific regulators, the expression of multidrug resistance (MDR) efflux pumps like AcrAB-TolC is integrated into complex global regulatory networks. nih.gov In E. coli, stress-response activators such as MarA can induce the expression of acrAB, leading to an MDR phenotype. nih.gov Studies have shown that acquiring tetracycline resistance through efflux necessitates a significant metabolic reprogramming, driven by a network of at least 25 transcription factors, to compensate for the fitness cost associated with high-level pump activity. biorxiv.orgasm.org Two-component systems (TCS), which allow bacteria to sense and respond to environmental stimuli, can also modulate the expression of efflux pumps. mdpi.com

Ribosomal Protection Protein-Mediated Resistance (e.g., Tet(M), Tet(O))

A second major mechanism of resistance involves the production of ribosomal protection proteins (RPPs). nih.govasm.org These cytoplasmic proteins protect the ribosome, the site of protein synthesis and the target of this compound, from the inhibitory action of the antibiotic. ebi.ac.uk RPPs work by binding to the ribosome and causing the release of the bound antibiotic, thereby allowing translation to proceed. nih.govmdpi.com The most extensively studied RPPs are Tet(M) and Tet(O), which are widespread among both Gram-positive and Gram-negative bacteria. nih.govasm.org

RPPs like Tet(M) and Tet(O) are soluble proteins of approximately 72 kDa that share significant sequence and structural homology with the translational GTPase elongation factor G (EF-G). asm.orgpnas.org Their function is dependent on the binding and hydrolysis of GTP. ebi.ac.ukasm.org Cryo-electron microscopy studies have provided high-resolution structures of TetM bound to the ribosome, revealing the precise mechanism of action. pnas.org

TetM binds to the ribosomal A-site, the same location where aminoacyl-tRNA normally binds and a primary binding site for tetracycline. mdpi.compnas.org The structure shows that a specific loop in domain IV of TetM directly overlaps with the tetracycline binding pocket. pnas.org A key residue, Proline-509 in TetM, physically clashes with the tetracycline molecule, effectively dislodging it from the ribosome. pnas.org Following the release of the antibiotic, TetM dissociates from the ribosome in a GTP-hydrolysis-dependent step, freeing the ribosome to resume protein synthesis. mdpi.com

| Protein | Gene | Approx. Size | Mechanism | Key Features |

|---|---|---|---|---|

| Tet(M) | tet(M) | ~72 kDa | GTP-dependent release of tetracycline from the ribosome. mdpi.com | Most prevalent RPP in clinical isolates; shares structural homology with EF-G. mdpi.compnas.org |

| Tet(O) | tet(O) | ~72 kDa | GTP-dependent release of tetracycline from the ribosome. nih.gov | Shares >75% sequence identity with Tet(M); first identified in Campylobacter jejuni. nih.govpnas.org |

| Tet(S) | tet(S) | ~72.5 kDa | Ribosomal protection. | Closely related to Tet(M) and Tet(O). asm.org |

| Tet(Q) | tet(Q) | ~72.5 kDa | Ribosomal protection. | Originally found in Bacteroides spp. asm.org |

Enzymatic Inactivation and Chemical Modification of this compound

The third mechanism of resistance is the direct enzymatic modification and inactivation of the this compound molecule. mdpi.comnih.gov Unlike efflux or target protection, which are reversible, enzymatic inactivation permanently destroys the antibiotic's activity. nih.gov This strategy was considered rare for tetracyclines for many years but is now recognized as an emerging threat. mdpi.comnih.gov

The primary enzymes responsible for tetracycline inactivation belong to the Tet(X) family. mdpi.comnih.gov These enzymes are flavin-dependent monooxygenases that require a flavin cofactor and NADPH to function. nih.gov The first such enzyme, Tet(X), was discovered in the gut commensal Bacteroides fragilis. nih.gov

Tet(X) enzymes catalyze the hydroxylation of the tetracycline molecule at the 11a position of its four-ring core. nih.govmcmaster.ca This chemical modification destabilizes the antibiotic, leading to its subsequent non-enzymatic degradation into inactive products. nih.gov A critical feature of Tet(X) enzymes is their ability to inactivate not only older tetracyclines but also newer-generation derivatives, including tigecycline (B611373), a last-resort antibiotic. mdpi.comrsc.org The genes encoding Tet(X) enzymes have been found on mobile genetic elements, facilitating their spread among diverse bacterial species, including human pathogens. mdpi.comnih.gov

| Enzyme Family | Gene Family | Enzyme Type | Mechanism of Action | Substrate Scope |

|---|---|---|---|---|

| Tet(X) | tet(X) | Flavin-dependent monooxygenase | Catalyzes the hydroxylation of the tetracycline core at position 11a, leading to inactivation. nih.govmcmaster.ca | Broad, including first, second, and third-generation tetracyclines (e.g., tigecycline). mdpi.comnih.gov |

Biochemical Pathways of this compound Degradation

The primary biochemical pathway leading to resistance against tetracycline antibiotics, likely including this compound, is enzymatic inactivation. This process involves the chemical modification of the antibiotic molecule by bacterial enzymes, rendering it unable to bind to its ribosomal target. wikipedia.orgfrontiersin.org

A key family of enzymes responsible for this inactivation is the tetracycline destructases. uniprot.orggoogle.com These are flavin-dependent monooxygenases that catalyze the degradation of the tetracycline core structure. uniprot.orgnih.gov The most studied of these enzymes is Tet(X), which was first identified in Bacteroides fragilis. nih.gov These enzymes hydroxylate the tetracycline molecule, leading to its covalent destruction and permanent inactivation. nih.govwustl.edu This enzymatic degradation effectively reduces both intracellular and extracellular concentrations of the antibiotic. nih.gov

The degradation process can involve several types of reactions, including hydroxylation, demethylation, decarbonization, and deamination, leading to various degradation products. mdpi.comnih.govscite.ai For instance, studies on tetracycline degradation by Klebsiella sp. have proposed pathways involving the reduction of a hydroxyl group, dehydration reactions, and demethylation. scite.ai The enzymatic inactivation of tetracyclines is an emerging and concerning resistance mechanism because it can confer resistance to even the latest generation of tetracycline derivatives, such as tigecycline, omadacycline, and eravacycline. wustl.eduwustl.edu

Target Site Modification and Chromosomal Mutations

Resistance to tetracyclines can arise from modifications to the antibiotic's target site, the bacterial ribosome, which prevent the drug from binding effectively. frontiersin.orgnih.gov These modifications are typically the result of spontaneous chromosomal mutations in the genes encoding ribosomal components. nih.gov

The primary target for tetracyclines is the 30S ribosomal subunit, where they bind and inhibit protein synthesis by blocking the attachment of aminoacyl-tRNA to the ribosomal A-site. nih.govasm.org Mutations that alter this binding site can significantly reduce the antibiotic's efficacy. nih.govrcsb.org

Mutations in Ribosomal RNA and Proteins

Mutations in both the 16S ribosomal RNA (rRNA) and specific ribosomal proteins are known to confer resistance to tetracyclines.

16S rRNA Mutations: Because bacteria often have multiple copies of rRNA genes, mutations in these genes are more commonly found as a resistance mechanism in bacteria with a low number of rRNA operons, such as Helicobacter pylori and Propionibacterium acnes. nih.govnih.gov These mutations often occur in highly conserved regions of the 16S rRNA that are crucial for tetracycline binding. nih.govasm.org Key mutation sites are located in helices h31 and h34 of the 16S rRNA. nih.govnih.gov For example, a triple mutation (AGA 965-967 to TTC) in the h31 loop of H. pylori 16S rRNA has been shown to confer high-level tetracycline resistance. nih.govasm.orgasm.orgeur.nl Another significant mutation is G1058C in P. acnes. nih.govrcsb.orgnih.gov These changes alter the structure of the primary tetracycline binding site, reducing the drug's affinity for the ribosome. asm.orgmcmaster.ca

Ribosomal Protein Mutations: Unlike rRNA genes, ribosomal protein genes are typically single-copy, making mutations in them a direct path to resistance. nih.gov Mutations in the rpsJ gene, which encodes the 30S ribosomal protein S10, have been linked to tetracycline and tigecycline resistance in both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org These mutations often affect an unstructured loop in the S10 protein that interacts with the 16S rRNA helix h31, which is part of the tetracycline binding site. frontiersin.org For instance, changes in the valine 57 (V57) residue of the S10 protein have been identified in tigecycline-resistant E. coli. frontiersin.org Mutations in other ribosomal proteins, such as S3, have also been associated with tigecycline resistance. frontiersin.org

| Gene | Mutation | Organism(s) | Effect |

|---|---|---|---|

| 16S rRNA | AGA965-967TTC | Helicobacter pylori | Confers high-level tetracycline resistance. asm.orgeur.nlwaocp.orgresearchgate.net |

| 16S rRNA | G1058C | Propionibacterium acnes | Reduces tetracycline susceptibility. nih.govnih.gov |

| rpsJ (S10 protein) | Mutations in Val57 | Escherichia coli | Confers resistance to tigecycline. frontiersin.org |

| rpsJ (S10 protein) | Deletions/changes in residues 53-60 | Bacillus subtilis, Enterococcus spp., Staphylococcus aureus, Neisseria gonorrhoeae, Klebsiella pneumoniae | Confers resistance to tetracycline/tigecycline. nih.gov |

Alterations in Membrane Permeability and Porin Channels

Reduced intracellular concentration of an antibiotic can also be achieved by limiting its entry into the bacterial cell. nih.gov For Gram-negative bacteria, the outer membrane serves as a formidable permeability barrier. nih.govasm.org Alterations that decrease the permeability of this membrane can contribute significantly to antibiotic resistance. mdpi.com

Hydrophilic antibiotics like tetracyclines cross the outer membrane through water-filled channels formed by proteins called porins. nih.gov Mutations that lead to the loss of porins or alter their channel-forming properties can reduce the influx of these drugs, thereby increasing resistance. nih.govasm.org

Porin Mutations: In Neisseria gonorrhoeae, mutations in the porIB gene, which encodes porin IB, are associated with intermediate-level resistance to both penicillin and tetracycline. nih.govasm.org Specifically, amino acid changes at positions 120 and 121 within loop 3 of the porin, which lines the channel's constriction zone, are critical for this resistance. asm.orgnih.govasm.org

Reduced Porin Expression: Resistance can also arise from decreased expression of major porins like OmpF and OmpC in E. coli. tandfonline.com The downregulation of these channels limits the entry of tetracyclines into the cell. tandfonline.com This can be caused by mutations in regulatory genes that control porin expression. tandfonline.com Studies have shown that for tetracyclines to be effective, they must first penetrate this outer membrane barrier, and mutants with increased permeability are more susceptible to hydrophobic tetracycline derivatives. nih.govasm.org

Horizontal Gene Transfer and Dissemination of Resistance Genes

The rapid and widespread dissemination of antibiotic resistance is largely driven by horizontal gene transfer (HGT). mdpi.comfrontiersin.orgbioguardlabs.com This process allows bacteria, even those of different species, to exchange genetic material, including antibiotic resistance genes (ARGs). frontiersin.orgjeeng.net For tetracyclines, HGT is the primary mechanism for the spread of resistance determinants, which are often located on mobile genetic elements (MGEs) such as plasmids and transposons. frontiersin.orgasm.org

The main mechanisms of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through direct cell-to-cell contact. mdpi.combioguardlabs.com It is considered the most significant pathway for the spread of ARGs. mdpi.com Sub-inhibitory concentrations of tetracycline have been shown to promote the conjugative transfer of plasmids carrying resistance genes. mdpi.com

Transformation: Some bacteria can take up naked DNA, including ARGs from dead bacteria, directly from their environment. frontiersin.org

Transduction: Bacteriophages (viruses that infect bacteria) can accidentally package bacterial DNA, including ARGs, and transfer it to another bacterium upon infection. asm.org

The most common tetracycline resistance genes spread via HGT encode for two main mechanisms:

Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. wikipedia.orgnih.gov Genes for these pumps are frequently found on plasmids. nih.gov

Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge the tetracycline molecule, or cause a conformational change that allows protein synthesis to proceed even in the presence of the antibiotic. wikipedia.orgnih.govresearchgate.net These RPP genes are also commonly carried on MGEs. tandfonline.com

Strategies to Combat this compound Resistance (Preclinical Research)

Overcoming antibiotic resistance requires innovative strategies, and several preclinical approaches are being explored to combat resistance to tetracyclines.

Development of Novel Tetracycline Derivatives: A primary strategy is the chemical modification of the tetracycline scaffold to create new derivatives that can evade existing resistance mechanisms. wikipedia.orgmdpi.com

Glycylcyclines (e.g., Tigecycline): These derivatives have a glycylamido group added at the 9-position, which increases their binding affinity to the ribosome and makes them poor substrates for many common efflux pumps and ribosomal protection proteins. wikipedia.orgmdpi.com

Fluorocyclines (e.g., Eravacycline): These compounds, like TP-434, feature modifications such as a fluorine atom at C-7, which enhances their potency and allows them to overcome many tetracycline-specific resistance mechanisms. nih.gov

Aminomethylcyclines (e.g., Omadacycline): This class was specifically designed to overcome resistance conferred by efflux pumps and ribosomal protection. oup.com

Inhibitors of Resistance Mechanisms: Another approach is to develop compounds that directly inhibit the bacterial resistance mechanism, intended for use in combination therapy with a tetracycline antibiotic.

Tetracycline Destructase Inhibitors: Preclinical research has identified molecules, such as anhydrotetracycline (B590944) (aTC) and its analogs, that can act as competitive inhibitors of tetracycline destructase enzymes. google.comwustl.edu These inhibitors bind to the enzyme's active site, preventing it from degrading the tetracycline antibiotic and thus restoring its efficacy. uniprot.orgwustl.edu

Combination Therapies: Combining tetracyclines with agents that enhance their uptake or overcome resistance is a promising strategy. nih.gov For example, conjugates of tobramycin (B1681333) and ciprofloxacin (B1669076) have been shown to potentiate the activity of tetracyclines against Pseudomonas aeruginosa by increasing outer membrane permeability. nih.gov

| Strategy | Example | Mechanism of Action |

|---|---|---|

| Novel Derivatives | Tigecycline, Eravacycline, Omadacycline | Modified scaffold evades efflux pumps and ribosomal protection, and enhances ribosomal binding. wikipedia.orgnih.govmdpi.comoup.com |

| Resistance Inhibitors | Anhydrotetracycline (aTC) | Competitively inhibits tetracycline destructase enzymes, preventing antibiotic degradation. google.comwustl.edu |

| Permeability Enhancers | Tobramycin-Ciprofloxacin Conjugates | Increase outer membrane permeability in Gram-negative bacteria, enhancing tetracycline uptake. nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design of Etamocycline Analogs

Identification of Key Pharmacophoric Features for Antimicrobial Activity

The pharmacophore of tetracycline (B611298) antibiotics, and by extension etamocycline and its analogs, involves the essential structural elements required for binding to the bacterial ribosome and exerting antimicrobial activity nih.govscribd.com. While specific detailed pharmacophoric features for this compound itself are not extensively detailed in the provided search results, the general tetracycline pharmacophore is well-established. It includes the core four-ring system with specific oxygenation and substitution patterns, particularly on rings A, B, C, and D dokumen.pub. The dimethylamino group at position 4 is generally important for activity, and modifications at positions like C-7 and C-9 have been explored to improve activity and overcome resistance epo.orgnih.gov. The ability to chelate metal ions is also a characteristic feature of tetracyclines that can influence their activity and distribution.

Elucidation of Structural Determinants for Target Binding Affinity and Specificity

Tetracyclines, including this compound, exert their antibacterial effect by binding to the 16S ribosomal RNA within the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site dokumen.pub. The tetracyclic core structure provides the main scaffold for this interaction. Specific hydroxyl groups and the carbonyl functions are involved in hydrogen bonding and coordination interactions with the ribosome. The dimethylamino group at C4 also plays a role in binding. Structural modifications on the tetracycline scaffold can alter the binding affinity and specificity to the ribosome, potentially affecting the spectrum of activity and efficacy against resistant strains. For instance, modifications at C-9 have been shown to yield derivatives with potent activity against tetracycline-resistant bacteria nih.gov.

Design and Synthesis of Novel this compound Analogues with Improved Potency

Rational drug design of this compound analogs involves making targeted structural modifications to the this compound molecule to enhance its desired properties, such as increased potency, broader spectrum of activity, or activity against resistant bacteria. This compound itself is a modified tetracycline, designed to increase water solubility scribd.com. Analogs could involve further modifications to the tetracycline core or the ethylenediamine (B42938) bridge linking the two tetracycline moieties.

SAR studies on other tetracycline derivatives, such as the glycylcyclines (like tigecycline (B611373) and omadacycline), which are also designed to overcome resistance, provide insights for designing this compound analogs nih.govnih.gov. These studies have shown that substitutions at the C-9 position of the tetracycline core with bulky, lipophilic groups can be effective against resistant strains nih.gov. Given that this compound links two tetracycline units, modifications to the linker or to the individual tetracycline units at positions known to influence activity (like C-9 or C-7) could lead to novel analogs with improved potency. Synthetic methods for preparing substituted tetracycline compounds are available and can be applied to the synthesis of this compound analogs google.comepo.org.

Modulation of Physiochemical Properties for Optimized Preclinical Pharmacokinetics

Modifying the chemical structure of drug candidates to optimize their pharmacokinetic properties is a critical aspect of rational drug design. For this compound analogs, this involves balancing properties like solubility, lipophilicity, and membrane permeability to ensure adequate absorption, distribution, metabolism, and excretion.

Lipophilicity and Membrane Permeability Considerations

Lipophilicity, often quantified by parameters like logP or logD, plays a dual role in drug transport. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility and increased non-specific binding, potentially hindering distribution and increasing toxicity nih.govcapes.gov.br. This compound was designed to be more hydrosoluble than basic tetracycline scribd.com. Analogs could be designed with modulated lipophilicity to optimize membrane permeability for target site delivery while maintaining sufficient solubility. Techniques like the parallel artificial membrane permeability assay (PAMPA) and cell-based assays (e.g., Caco-2) are used to assess membrane permeability during preclinical development capes.gov.brnih.gov.

Impact of Ionization State on Biological Activity

The ionization state of a molecule is highly dependent on its pKa and the pH of the environment youtube.com. The ionization state can significantly impact a drug's solubility, lipophilicity, membrane permeability, and target binding. Tetracyclines have multiple ionizable groups scribd.com. This compound, with its two tetracycline units and the ethylenediamine linker, likely has several ionizable centers. The hydrosolubility of cyclines is subject to their state of ionization scribd.com. Understanding the ionization behavior of this compound and its analogs across different physiological pH values is crucial for predicting their absorption and distribution. Modifications to introduce or remove ionizable groups or alter their pKa values can be used to modulate these properties.

Strategies to Overcome Resistance Mechanisms Through Structural Modifications

Bacterial resistance to tetracyclines primarily occurs through efflux pumps and ribosomal protection proteins epo.orgnih.govgoogleapis.com. Efflux pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration. Ribosomal protection proteins bind to the ribosome and prevent tetracycline binding.

Rational design strategies to overcome these mechanisms in this compound analogs could involve structural modifications that:

Reduce recognition by efflux pumps: Altering the chemical structure to which efflux pumps bind can reduce their ability to transport the drug out of the cell. Modifications at positions involved in efflux pump interaction are key.

Maintain binding to modified ribosomes or overcome ribosomal protection: Some resistance mechanisms involve alterations to the ribosome or the production of proteins that interfere with tetracycline binding. Analogs could be designed to bind effectively to these modified ribosomes or to circumvent the action of ribosomal protection proteins. The success of glycylcyclines against resistant strains highlights the potential of C-9 modifications in overcoming ribosomal protection nih.gov.

Increase intracellular concentration: Enhancing membrane permeability or reducing efflux can lead to higher intracellular concentrations of the antibiotic, potentially overcoming lower levels of resistance.

By systematically modifying the structure of this compound and evaluating the resulting analogs for their activity against resistant bacterial strains, researchers can identify key structural features responsible for overcoming resistance, guiding the design of more effective antibiotics.

Computational Approaches in Etamocycline Research and Development

In Silico Target Prediction and Molecular Docking Studies

In silico target prediction methods utilize computational tools to identify potential biological targets for a given molecule based on its structural or chemical properties. These methods can help elucidate the potential mechanism of action of a compound or identify off-target effects. Etamocycline has been included in studies examining computational target prediction based on chemical similarity within a group of tetracycline (B611298) derivatives. nih.gov Such studies leverage the known targets of structurally similar compounds to infer potential targets for the molecule . nih.gov

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor (e.g., a protein) and to estimate the binding affinity between the two molecules. This provides insights into the potential interactions at the molecular level. In one computational screening study, this compound was evaluated, and a docking score was reported. windows.net While the specific target protein in this context appears to be related to SARS-CoV-2 based on the surrounding information in the source windows.net, this demonstrates the application of molecular docking to this compound to assess its potential interaction with a biological target.

Detailed research findings regarding specific protein targets and interaction profiles for this compound from extensive docking studies are not widely available in the examined literature. However, the reported docking score suggests its potential for interaction with certain biological macromolecules. windows.net

| Compound | PubChem CID | Docking Score (kcal/mol) | Potential Target Context |

|---|---|---|---|

| This compound | C3989417 | -16.1 | SARS-CoV-2 related |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure or physicochemical properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new or untested compounds and can guide the design of derivatives with improved properties. QSAR models are widely used in drug discovery to optimize lead compounds and predict various biological activities, including antimicrobial efficacy. researchgate.netmdpi.comfrontiersin.org

While QSAR modeling is a valuable tool for studying series of related compounds and has been applied to various antibiotic classes researchgate.net, specific detailed research findings on QSAR modeling conducted solely on this compound derivatives were not identified in the scope of this research. Applying QSAR to this compound derivatives would involve synthesizing or identifying a series of analogues, calculating their molecular descriptors, and correlating these descriptors with experimental biological activity data to build predictive models.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. readthedocs.iofrontiersin.orglongdom.org MD simulations provide dynamic insights into the behavior of biological macromolecules and their interactions with ligands, offering a more realistic view compared to static docking poses. techtarget.comnih.govnih.gov These simulations can be used to study the stability of ligand-target complexes, conformational changes upon binding, and the role of solvent molecules in the interaction. mdpi.comtechtarget.com MD simulations are valuable for understanding the molecular details of protein-ligand interactions and refining binding affinity predictions obtained from docking studies. mdpi.com

Despite the utility of MD simulations in understanding drug-target interactions and their application in drug discovery nih.govnih.govarxiv.org, specific detailed research findings from MD simulations focused solely on this compound and its interactions with biological targets were not found within the conducted searches. Such studies would typically involve setting up a simulation system containing this compound bound to its predicted target protein (e.g., the bacterial ribosome, a common target for tetracyclines) and simulating its behavior over a specific timescale to analyze the stability and dynamics of the complex.

Computer-Aided Drug Design (CADD) for Novel this compound Analogues

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize potential drug candidates. skylineuniversity.ac.aegoogle.comnih.govjetir.orgresearchgate.net CADD approaches can be broadly classified into structure-based drug design (SBDD), which utilizes the 3D structure of the biological target, and ligand-based drug design (LBDD), which relies on information from known active ligands. skylineuniversity.ac.aenih.govnih.gov CADD methods, including virtual screening, molecular docking, QSAR, and molecular dynamics simulations, are employed to identify promising compounds and guide the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netjetir.org

While CADD is widely applied in the development of new antibiotics and other therapeutic agents nih.govnih.gov, specific detailed research findings on CADD campaigns aimed at designing novel this compound analogues were not identified in the examined literature. A CADD approach for this compound analogues might involve identifying key structural features of this compound responsible for its activity (potentially through LBDD), or if a specific target structure is available, using SBDD techniques like virtual screening and docking to design and evaluate potential modifications to the this compound scaffold.

Artificial Intelligence and Machine Learning in Synthetic Route Prediction and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in various aspects of drug discovery and development, including the prediction and optimization of chemical synthesis routes. windows.netreadthedocs.ionih.govnih.gov AI/ML models can be trained on large datasets of chemical reactions to suggest possible synthetic pathways for a target molecule (retrosynthesis) and optimize reaction conditions to improve yield and efficiency. windows.netreadthedocs.ionih.gov These computational tools can significantly accelerate the process of bringing new compounds from design to synthesis. windows.netnih.gov

AI and ML are being explored for their potential in antibiotic discovery and synthesis nih.govnih.gov. However, specific detailed research findings on the application of AI and Machine Learning solely for the prediction or optimization of synthetic routes for this compound were not found in the conducted searches. Applying AI/ML to this compound synthesis would involve leveraging existing reaction data to train models capable of suggesting efficient routes for its synthesis or the synthesis of its potential analogues.

Future Research Directions and Unresolved Challenges in Etamocycline Development

Addressing Emerging Antimicrobial Resistance Patterns

Antimicrobial resistance is a significant global health threat, with bacteria evolving various mechanisms to evade the effects of antibiotics wikipedia.orgfrontiersin.orgox.ac.uk. Resistance mechanisms in bacteria generally fall into four main categories: limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux frontiersin.orgnih.gov. Tetracycline (B611298) resistance, specifically, is often attributed to the acquisition of mobile genetic elements carrying resistance genes, mutations in the ribosomal binding site, and/or chromosomal mutations leading to increased expression of intrinsic resistance mechanisms nih.gov. Three common class-specific mechanisms for tetracycline resistance are efflux pumps, ribosomal protection proteins, and enzymatic inactivation nih.gov.

Future research on etamocycline must focus on understanding its susceptibility to these known resistance mechanisms and identifying potential novel resistance pathways that might emerge against this specific compound. This involves comprehensive surveillance studies to track resistance patterns in relevant pathogens and investigating the molecular basis of any observed resistance. Strategies to address emerging resistance could include structural modifications of this compound to bypass resistance mechanisms or the development of combination therapies.

Exploration of Novel Biological Targets for this compound and its Derivatives

While tetracyclines are known to target the bacterial 30S ribosomal subunit nih.gov, exploring potential novel biological targets for this compound and its derivatives is a crucial area for future research. Identifying additional targets could provide a deeper understanding of this compound's mechanism of action and potentially reveal synergistic effects or activity against pathogens resistant to traditional ribosome-targeting antibiotics. Computational target prediction tools and experimental approaches, such as chemical proteomics and phenotypic screening, can be employed to explore these possibilities biorxiv.orgnih.govnih.gov.

The exploration of novel targets for this compound derivatives could lead to compounds with altered or expanded spectra of activity, potentially overcoming existing resistance mechanisms or addressing infections where the primary ribosomal target is less effective.

Development of Advanced Preclinical Models for Efficacy and PK/PD Assessment

Robust preclinical models are essential for evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound and its derivatives catapult.org.ukmdpi.comfrontiersin.org. Future research should focus on developing and utilizing advanced preclinical models that better mimic human infections and host responses. This includes:

Complex In Vitro Models: Employing models like the hollow fiber infection model (HFIM) or dynamic time-kill assays that simulate fluctuating drug concentrations observed in vivo mdpi.comfrontiersin.org.

Improved Animal Models: Utilizing animal models that accurately reflect the disease pathology and immune response in humans, potentially including immunocompromised models or models of specific infection sites (e.g., lung, urinary tract) mdpi.comfrontiersin.org.

Translational PK/PD Modeling: Applying sophisticated PK/PD modeling techniques to translate preclinical findings to predicted human outcomes and optimize dosing regimens mdpi.comfrontiersin.orgdiva-portal.org. This involves integrating in vitro and in vivo data to understand the relationship between drug exposure and antimicrobial effect diva-portal.org.

Advanced preclinical models can provide more reliable predictions of clinical efficacy and inform the design of human trials, reducing the risk of failure in later development stages.

Integration of Omics Data for a Holistic Understanding of this compound Action

Integrating multi-omics data can provide a comprehensive understanding of how this compound interacts with bacterial cells and the host nih.govmixomics.orgresearchgate.netarxiv.org. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics data to gain holistic insights into this compound's action. nih.govmixomics.orgresearchgate.netarxiv.org

Bacterial Omics: Studying changes in bacterial gene expression, protein production, and metabolic profiles upon exposure to this compound can reveal detailed mechanisms of action and resistance development nih.gov.

Host Omics: Investigating the host's response at the molecular level can help understand the impact of this compound on host pathways and identify potential biomarkers of efficacy or toxicity.

Integrated Analysis: Employing computational tools and statistical methods to integrate different omics datasets can uncover complex interactions and regulatory networks influenced by this compound treatment nih.govmixomics.orgresearchgate.netarxiv.org.

Integrating omics data can lead to the identification of novel targets, a better understanding of resistance mechanisms, and the discovery of biomarkers for predicting treatment success or failure.

Collaborative Research Initiatives in Antimicrobial Drug Discovery

Addressing the challenges in antimicrobial drug discovery, including the development of compounds like this compound, requires collaborative efforts across academia, industry, and governmental and philanthropic organizations nih.govnovonordiskfonden.dk. Future research should actively participate in and foster collaborative initiatives aimed at accelerating the discovery and development of new antibiotics.

Examples of such initiatives include public-private partnerships and consortia focused on sharing resources, data, and expertise to overcome scientific and economic hurdles in the antibiotic pipeline nih.govnovonordiskfonden.dk. Collaborative frameworks can facilitate the sharing of research findings, streamline preclinical and clinical development, and ensure that promising compounds like this compound can progress efficiently through the development pipeline.

Q & A

Q. How can researchers ensure transparency when reporting negative results in this compound trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.